molecular formula C7H7BrO3 B1662002 Ethyl 5-bromofuran-2-carboxylate CAS No. 6132-37-2

Ethyl 5-bromofuran-2-carboxylate

Cat. No.: B1662002
CAS No.: 6132-37-2
M. Wt: 219.03 g/mol
InChI Key: GVAPLPBPJARJEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromofuran-2-carboxylate can be synthesized by reacting ethyl furan-2-carboxylate with a brominating agent. One common method involves the reaction of ethyl furan-2-formate with sodium bromide or 2-bromohydrated alcohol in an inert atmosphere, using an appropriate solvent . The reaction typically requires controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 5-bromofuran-2-carboxylate is used as a building block in the synthesis of more complex molecules. Its furan ring and reactive bromine atom make it valuable for constructing various heterocyclic compounds.

Biology and Medicine: The compound is used in the development of new drugs and bioactive compounds. Its furan ring structure is present in some biologically active molecules, making it a useful starting material for drug discovery.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.

Comparison with Similar Compounds

Comparison: this compound is unique due to its ethyl ester group, which provides different reactivity and solubility properties compared to similar compounds. For example, mthis compound has a methyl ester group, which can lead to different reaction outcomes and applications . The presence of the ethyl group can also influence the compound’s interaction with biological systems, making it suitable for specific applications in drug synthesis and other fields .

Properties

IUPAC Name

ethyl 5-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAPLPBPJARJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323014
Record name Ethyl 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6132-37-2
Record name 6132-37-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 8.43 g (44.14 mmol) of 5-bromo-2-furoic acid in 100 ml absolute ethanol was added 4 ml of thionyl chloride. This mixture was stirred at reflux for 3 hours and at room temperature for 18 hours. The solvent was removed in vacuo, the residual oil treated with 100 ml water and extracted with 3×75 ml ether. The combined ether extracts were washed with saturated NaHCO3 and saturated NaCl solutions and dried (MgSO4). Solvent was removed in vacuo and the residue kugelrohr distilled (60° C.; 0.4 mm) to give the captioned compound as a colorless oil. PMR (CDCl3); δ1.35 (3H, t, J~7 Hz), 4.37 (2H, q, J~7 Hz), 6.45 (1H, d, J~4 Hz), 7.1 (1H, d, J~4 Hz).
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To absolution of 2-bromo-5-carboxyfuran (10 g) in dimethyl sulfoxide (100 ml), potassium carbonate (7.96 g) was added at 15 to 30° C. and ethyl iodide (16.8 ml) was added dropwise thereto. The mixture was stirred for 15 hours. The reaction solution was then poured into water and extracted with chloroform. The organic layer was washed with water, a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous NaCl solution, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was separated using silica gel column chromatography (hexane:ethyl acetate=2;l) to obtain 11.34 g of the desired product as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

10 g of 5-bromo-2-furancarboxylic acid were refluxed for 24 hours in 200 ml of ethanol in the presence of 2 ml of thionyl chloride. The solvent was evaporated and the residue was poured into an aqueous sodium bicarbonate solution. The mixture was extracted with ethyl acetate and the extract was dried. The solvent was evaporated to obtain 8.5 g of the expected product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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